5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
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Overview
Description
5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a heterocyclic compound that belongs to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves the condensation of 5-amino-3-methyl-1-phenylpyrazole with appropriate aldehydes or ketones, followed by cyclization reactions . One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield the desired pyrazolopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a therapeutic agent, particularly as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Material Science: The unique structural properties of this compound make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It has been used in various biological assays to study its effects on cellular processes and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets, such as TRKs. These interactions lead to the inhibition of kinase activity, which in turn affects downstream signaling pathways involved in cell proliferation, differentiation, and survival . The compound’s ability to bind to the active site of TRKs and inhibit their activity is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5-amino-3-methyl-1-phenylpyrazole: A precursor in the synthesis of the target compound.
6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde: Another precursor used in the synthesis.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar fused ring structure and have been studied for their biological activities.
Uniqueness
5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is unique due to its specific substitution pattern and the presence of both chloro and methyl groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit TRKs with high specificity and potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H10ClN3O2 |
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Molecular Weight |
275.69 g/mol |
IUPAC Name |
5-chloro-6-methyl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
InChI |
InChI=1S/C13H10ClN3O2/c1-7-10(14)11(18)9-12(15-7)16-17(13(9)19)8-5-3-2-4-6-8/h2-6H,1H3,(H2,15,16,18) |
InChI Key |
XRWJBFARVRCSJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)NN(C2=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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